N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
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Overview
Description
N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound that features a benzothiazole moiety, a pyridazine ring, and a propionamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors, which could potentially be the targets of this compound .
Mode of Action
It is likely that the compound interacts with its target(s) through the formation of covalent or non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may influence various cellular processes, including signal transduction, enzyme activity, and gene expression .
Result of Action
Based on the potential targets and pathways, it can be inferred that the compound may influence various cellular processes and functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide .
Preparation Methods
The synthesis of N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of 6-methylbenzo[d]thiazole, which is then reacted with various reagents to introduce the amino and thio functionalities. The final step involves the coupling of the pyridazine ring with the propionamide group under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyridazine rings, often using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Comparison with Similar Compounds
N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can be compared with other benzothiazole derivatives, such as:
2-methylbenzo[d]thiazole: Known for its monoamine oxidase inhibitory activity, which is useful in the treatment of neurodegenerative disorders.
6-chlorobenzo[d]thiazol-2-yl derivatives: These compounds exhibit various biological activities, including antimicrobial and anticancer properties.
N-(6-methoxybenzo[d]thiazol-2-yl) derivatives: These compounds are studied for their potential as anti-inflammatory and analgesic agents.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[6-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S2/c1-3-14(23)19-13-6-7-16(22-21-13)25-9-15(24)20-17-18-11-5-4-10(2)8-12(11)26-17/h4-8H,3,9H2,1-2H3,(H,18,20,24)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHDUKCOTQCCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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